![molecular formula C12H20N2O8 B012850 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid CAS No. 101410-16-6](/img/structure/B12850.png)
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid (ATFM) is a rare sugar found in the lipopolysaccharides of some gram-negative bacteria. This sugar has been widely studied due to its unique structure and potential applications in various fields such as medicine, biotechnology, and food science.
Wirkmechanismus
The mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells and cytokines. 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been shown to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in inflammation and immune response. 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. However, the synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is complex and requires several steps, making it time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid. One area of research is the development of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid and its interaction with immune cells and cytokines. Additionally, the potential applications of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid in the food industry and biotechnology are also areas of interest for future research.
Conclusion:
In conclusion, 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid is a rare sugar with potential applications in various fields such as medicine, biotechnology, and food science. Its unique structure and potential therapeutic effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid involves a series of chemical reactions starting from D-mannose. The first step is the conversion of D-mannose to 2,3-unsaturated derivative, followed by the addition of an amino group and formylation. The final step involves the removal of protecting groups to obtain 5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
101410-16-6 |
---|---|
Molekularformel |
C12H20N2O8 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
(4S,5S,6S,7S,8S)-5-acetamido-7-formamido-4,6,8-trihydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C12H20N2O8/c1-5(16)9(13-4-15)11(20)10(14-6(2)17)7(18)3-8(19)12(21)22/h4-5,7,9-11,16,18,20H,3H2,1-2H3,(H,13,15)(H,14,17)(H,21,22)/t5-,7-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KSZBFFOISNRTIU-IKDFHBNSSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
SMILES |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
Kanonische SMILES |
CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC=O)O |
Synonyme |
5-acetamido-3,5,7,9-tetradeoxy-7-formamido-L-glycero-L-manno-nonulosonic acid 5-AFPA 5-N-acetyl-7-N-formylpseudaminic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.